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Compound of Interest

N,N-Dimethyl-1-piperidin-4-
Compound Name:
ylmethanamine

Cat. No.: B145781

CAS Number: 138022-00-1

Disclaimer: Publicly accessible, comprehensive experimental data, including spectroscopic
analyses and detailed biological activity for N,N-Dimethyl-1-piperidin-4-ylmethanamine (CAS
138022-00-1), is limited. This guide presents available data for the specified compound and
leverages information from structurally similar piperidine derivatives to provide a representative
technical framework for researchers, scientists, and drug development professionals. The
experimental protocols and potential biological activities described are based on these
analogues and should be adapted and verified for the specific compound of interest.

Introduction

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a heterocyclic organic compound featuring a
piperidine ring, a foundational scaffold in medicinal chemistry. The piperidine moiety is a key
structural feature in numerous approved drugs and clinical candidates, particularly those
targeting the central nervous system (CNS). Its prevalence is due to its ability to confer
favorable pharmacokinetic properties and serve as a versatile framework for presenting
pharmacophoric elements to a variety of biological targets. This compound and its analogues
are of significant interest as intermediates in the synthesis of pharmaceuticals, especially in the
development of analgesics and agents targeting the CNS. Due to its amine functionality and
heterocyclic backbone, it serves as a valuable building block in medicinal chemistry for
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designing drug candidates with potentially enhanced binding affinity and selectivity for
neurological receptors.

It is important to note that the nomenclature surrounding substituted piperidinemethanamines
can be ambiguous. The name "N,N-Dimethyl-1-piperidin-4-ylmethanamine" can be
interpreted in several ways depending on the location of the methyl groups. This guide focuses
on the structure corresponding to CAS number 138022-00-1.

Physicochemical Properties

The known physicochemical properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine are
summarized in the table below.

Property Value Source
CAS Number 138022-00-1

Molecular Formula CsH1sN:2

Molecular Weight 142.24 g/mol

Boiling Point (Predicted) 178.8+8.0 °C

Density (Predicted) 0.868 £ 0.06 g/cm3

Room temperature, dry, light-
Storage Temperature )
proof, inert atmosphere

Synthesis Protocols

While a specific, detailed synthesis protocol for N,N-Dimethyl-1-piperidin-4-ylmethanamine
is not readily available in the searched literature, a common and efficient method for
synthesizing similar N-substituted piperidine derivatives is through reductive amination. The
following is a representative protocol for the synthesis of a related compound, N,N-
Dimethylpiperidin-4-amine, which can be adapted.

Synthesis of N,N-Dimethylpiperidin-4-amine via Reductive Amination
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This procedure involves the reaction of a piperidone derivative with dimethylamine followed by
reduction.

Materials:

1-(tert-Butoxycarbonyl)-4-piperidone

o Dimethylamine hydrochloride

e Sodium cyanoborohydride

e Methanol

e Concentrated Hydrochloric Acid (HCI)

e 2M Sodium Hydroxide (NaOH) solution

e Dichloromethane (CH2Cl2)

e Anhydrous Sodium Sulfate (NazSOa)

¢ Deionized Water (H20)

Experimental Procedure:

e To a solution of 1-(tert-Butoxycarbonyl)-4-piperidone (998 mg, 4.75 mmol) in methanol (15
mL), add dimethylamine hydrochloride (800 mg, 9.8 mmol) and sodium cyanoborohydride
(270 mg, 4.3 mmol) at room temperature.

 Stir the reaction mixture at room temperature for 4 days.

e Add concentrated HCI (10 mL) and reduce the volume of the reaction mixture in vacuo.

» Dissolve the resulting residue in H20 (30 mL) and adjust the pH to 10 by adding a 2M NaOH
solution.

o Extract the aqueous solution with dichloromethane (3 x 20 mL).
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o Combine the organic layers, dry over anhydrous Na=SO4, and remove the solvent in vacuo
to yield the product.

A proposed synthetic workflow for N,N-Dimethyl-1-piperidin-4-ylmethanamine could involve
the reductive amination of 1-Boc-piperidine-4-carbaldehyde with dimethylamine, followed by
the deprotection of the Boc group.

1-Boc-piperidine-4-carbaldehyde

l

Reductive Amination
(Dimethylamine, NaBH(OAC)3)

l

tert-Butyl 4-((dimethylamino)methyl)
piperidine-1-carboxylate

'

Boc Deprotection
(e.g., TFA or HCI)

N,N-Dimethyl-1-piperidin-4-ylmethanamine

Click to download full resolution via product page

Caption: Proposed synthesis workflow for N,N-Dimethyl-1-piperidin-4-ylmethanamine.

Spectroscopic Data

Comprehensive spectroscopic data (NMR, IR, MS) for N,N-Dimethyl-1-piperidin-4-
ylmethanamine is not publicly available. However, to provide a representative example for this
class of compounds, the spectroscopic data for a structurally related analogue, tert-butyl 4-
(hydroxymethyl)piperidine-1-carboxylate, is presented below.
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Table 1: *H NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: DMSO-de, Spectrometer Frequency: 500 MHz

Chemical Shift ()

Multiplicity Number of Protons  Assignment
ppm
H-2, H-6 (axial and
3.52-3.39 m 4H )
equatorial)
3.33 t 2H -CH20H

Table 2: 3C NMR Spectroscopic Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Solvent: CDCIs, Spectrometer Frequency: 125 MHz

Chemical Shift (8) ppm Assighment
155.09 C=0 (Boc)
80.10 -C(CHs)3
62.1 -CH20H
45.45 C-2,C-6
36.08 C-4

29.23 C-3,C-5
28.50 -C(CHs)3

Table 3: Mass Spectrometry Data for tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

mlz lon lonization Mode

216.2 [M+H]*+ Electrospray lonization (ESI)

Experimental Protocol for Spectroscopic Analysis:
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectra were recorded
on a 500 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide
(DMSO-de) or deuterated chloroform (CDCIsz). Chemical shifts are reported in parts per
million (ppm) relative to the residual solvent peak.

o Mass Spectrometry (MS): Mass spectra were obtained using an electrospray ionization (ESI)
source in positive ion mode. The analysis provides the mass-to-charge ratio (m/z) of the
protonated molecule [M+H]*.
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Caption: General workflow for synthesis and spectroscopic analysis.

Potential Biological Activity and Signaling Pathways

Direct pharmacological data for N,N-Dimethyl-1-piperidin-4-ylmethanamine is not available
in the public domain. However, the piperidine scaffold is a privileged structure in CNS drug
discovery. By examining structurally related compounds, we can infer potential biological
activities.

Derivatives of 4-aminomethyl piperidine have been investigated for their analgesic properties,
which are often mediated by opioid receptors. Some derivatives have shown potential as p-
opioid receptor (MOR) agonists. Additionally, the N-methylpiperidine scaffold is found in
compounds targeting the 5-hydroxytryptamine (5-HT)2A receptor, which is implicated in
neuropsychiatric disorders. For instance, ACP-103, a potent 5-HT2A receptor inverse agonist,
contains a substituted N-methylpiperidin-4-yl moiety.

Based on these relationships, N,N-Dimethyl-1-piperidin-4-ylmethanamine could potentially
modulate signaling pathways associated with these receptors.

Potential p-Opioid Receptor Signaling:

Activation of the p-opioid receptor, a Gi/o-coupled GPCR, typically leads to the inhibition of
adenylyl cyclase, a decrease in cyclic AMP (cCAMP) levels, and the modulation of ion channels.
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Caption: Potential p-opioid receptor signaling pathway.
Potential 5-HT2A Receptor Inverse Agonist Signaling:

The 5-HT2A receptor is a Gg/11-coupled GPCR. Inverse agonists would suppress its basal
signaling activity, which involves the activation of phospholipase C (PLC).
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Caption: Potential 5-HT2A inverse agonist signaling pathway.
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Conclusion

N,N-Dimethyl-1-piperidin-4-ylmethanamine is a chemical building block with potential
applications in pharmaceutical research and development, particularly for CNS-active agents.
While direct experimental data is sparse, analysis of structurally related compounds provides a
valuable framework for its synthesis, characterization, and potential pharmacological
investigation. Researchers are encouraged to use the information in this guide as a starting
point for their own studies, with the understanding that all protocols and hypotheses should be
experimentally validated for the specific compound with CAS number 138022-00-1.

¢ To cite this document: BenchChem. [An In-depth Technical Guide on N,N-Dimethyl-1-
piperidin-4-ylmethanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b145781#n-n-dimethyl-1-piperidin-4-ylmethanamine-
cas-number-138022-00-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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